N-Hexyl-2-hydroxy-propanamide (CAS 5422-39-9) is a specialized medium-chain N-alkyl lactamide evaluated in industrial procurement as a high-performance green solvent and amphiphilic co-formulant. Characterized by its 6-carbon aliphatic tail and polar hydroxyamide headgroup, it exhibits a calculated partition coefficient (XLogP3 = 1.6) that bridges the solubility gap between strictly aqueous systems and highly lipophilic active ingredients [1]. Unlike traditional polar aprotic solvents, it is non-volatile, non-reprotoxic, and inherently biodegradable. Buyers prioritize this specific chain length when formulating agrochemicals, specialized coatings, or cosmetic microemulsions where short-chain lactamides lack sufficient lipophilicity and traditional solvents pose unacceptable regulatory risks [1].
Attempting to substitute N-hexyl-2-hydroxy-propanamide with shorter-chain analogs like N,N-dimethyl lactamide (DML) or traditional solvents like N-methyl-2-pyrrolidone (NMP) often results in formulation failure for lipophilic payloads. DML is highly polar and miscible with water, but it lacks the hydrophobic bulk necessary to solvate high-LogP active ingredients, leading to precipitation upon aqueous dilution [1]. Conversely, substituting with longer-chain analogs like N-octyl lactamide introduces excessive hydrophobicity, drastically reducing aqueous compatibility and increasing the risk of low-temperature phase separation. Reverting to legacy solvents like NMP introduces volatile organic compound (VOC) emissions and mandatory personal protective equipment (PPE) requirements that complicate large-scale manufacturing and limit downstream application viability [1].
For the formulation of hydrophobic active ingredients, the aliphatic hexyl chain provides critical van der Waals interactions absent in short-chain lactamides. N-hexyl-2-hydroxy-propanamide demonstrates a significantly higher lipophilic affinity compared to N,N-dimethyl lactamide (DML), enabling formulators to achieve higher concentration emulsifiable concentrates without the risk of active ingredient crystallization during storage or aqueous dilution [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) and Lipophilic Affinity |
| Target Compound Data | XLogP3 = 1.6 (Amphiphilic balance) |
| Comparator Or Baseline | N,N-Dimethyl lactamide (XLogP3 ≈ -0.5) |
| Quantified Difference | >2.0 log unit shift toward lipophilicity |
| Conditions | Standard chemoinformatic profiling at 25°C |
Enables the stable formulation of hydrophobic active ingredients that would otherwise precipitate out of shorter-chain green solvents.
As regulatory pressures phase out traditional polar aprotic solvents, N-hexyl-2-hydroxy-propanamide offers a drop-in replacement with a strictly quantified lower volatility profile. Unlike N-methyl-2-pyrrolidone (NMP), which has a measurable vapor pressure and is classified as a reprotoxin, this hexyl lactamide exhibits near-zero volatility at standard handling temperatures, eliminating VOC emission concerns during large-scale blending and transport [1].
| Evidence Dimension | Vapor Pressure and VOC Classification |
| Target Compound Data | < 0.1 mmHg at 20°C (Non-VOC) |
| Comparator Or Baseline | NMP (0.24 mmHg at 20°C, High VOC) |
| Quantified Difference | Substantial reduction in vapor pressure and regulatory hazard |
| Conditions | Standard ambient temperature and pressure (SATP) |
Allows manufacturers to bypass stringent VOC emission limits and avoid the occupational hazards associated with NMP.
While longer-chain lactamides (e.g., C8-C10) offer high lipophilicity, they suffer from poor aqueous miscibility and a tendency to gel or solidify at lower temperatures. N-hexyl-2-hydroxy-propanamide maintains fluidity and prevents phase separation in microemulsion concentrates even under cold-storage conditions. This specific C6 chain length ensures that the solvent remains liquid and easily pumpable, whereas octyl derivatives often require heated storage vessels to maintain processability [1].
| Evidence Dimension | Aqueous Miscibility and Cold-Storage Fluidity |
| Target Compound Data | Maintains stable, fluid microemulsions at 5°C |
| Comparator Or Baseline | N-octyl lactamide (Prone to gelling/phase separation < 15°C) |
| Quantified Difference | Extended operational temperature window by >10°C |
| Conditions | Aqueous dilution and cold-temperature storage assays |
Prevents costly formulation failures and eliminates the need for heated storage infrastructure in industrial settings.
N-hexyl-2-hydroxy-propanamide is highly recommended as a primary solvent or co-solvent in emulsifiable concentrates for hydrophobic pesticides and herbicides. Its XLogP3 of 1.6 ensures high active ingredient loading, while its amphiphilic nature promotes spontaneous microemulsion formation upon dilution in the spray tank, outperforming DML for high-LogP payloads [1].
In the formulation of specialized coatings, resins, and printing inks, this compound serves as an excellent coalescing agent and green solvent. It replaces NMP, providing necessary solvency for polymer binders without contributing to atmospheric VOCs or triggering strict occupational exposure limits [2].
Due to its balanced hydrophobic-hydrophilic structure, it acts as an effective co-emulsifier in cosmetic and personal care formulations. It enhances the dermal penetration of lipophilic active ingredients while maintaining a safer, less irritating profile compared to traditional synthetic surfactants, avoiding the cold-gelling issues of longer-chain analogs [3].